molecular formula C6H8Mg3O14P2 B1142184 Magnesium ascorbyl phosphate CAS No. 114040-31-2

Magnesium ascorbyl phosphate

Cat. No. B1142184
CAS RN: 114040-31-2
M. Wt: 438.979
InChI Key: HTJNEBVCZXHBNJ-XCTPRCOBSA-H
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Description

Magnesium ascorbyl phosphate (MAP) is a water-soluble derivative of vitamin C. It is widely used in the cosmetic industry due to its ability to penetrate the skin and provide a range of benefits. MAP is also used in scientific research to investigate its potential therapeutic effects.

Mechanism of Action

Target of Action

Magnesium Ascorbyl Phosphate (MAP) primarily targets calcium/calmodulin-dependent serine/threonine kinase IIα (CaMKIIα) . This kinase plays a crucial role in the proliferation and osteoblastic differentiation of human skeletal stem and progenitor cells (SSPCs) .

Mode of Action

MAP directly binds to and activates CaMKIIα . This binding and activation lead to a concomitant activation in the phosphorylation of ERK1/2 (extracellular regulated kinase 1/2) and CREB (cAMP‐response element binding protein), as well as an elevation of C‐FOS expression .

Biochemical Pathways

The activation of CaMKIIα by MAP triggers the CaMKII/ERK1/2/CREB/C‐FOS signaling pathway . This pathway promotes osteogenic differentiation and proliferation of SSPCs, thereby enhancing bone formation .

Pharmacokinetics

It’s also known that MAP supplementation by gavage could alleviate bone loss and accelerate bone defect healing .

Result of Action

The activation of the CaMKII/ERK1/2/CREB/C‐FOS signaling pathway by MAP leads to the promotion of osteoblastogenesis and bone formation . This results in the alleviation of bone loss and acceleration of bone defect healing . Additionally, MAP has been shown to increase collagen synthesis, stabilize collagen fibers, and decrease their destruction .

Action Environment

MAP is a stable derivative of Vitamin C and is known to be effective in various environments . It’s particularly potent as an antioxidant for the skin, protecting against photoaging, UV-induced immunosuppression, or cancer formation . Its stability and hydrophilic nature make it a suitable compound for various applications, including those in challenging environments .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Magnesium ascorbyl phosphate can be achieved through a two-step reaction process. The first step involves the conversion of L-ascorbic acid to ascorbyl-2-phosphate, followed by the reaction of ascorbyl-2-phosphate with magnesium chloride to form Magnesium ascorbyl phosphate.", "Starting Materials": [ "L-ascorbic acid", "Sodium hydroxide", "Phosphoric acid", "Magnesium chloride" ], "Reaction": [ "Step 1: Conversion of L-ascorbic acid to ascorbyl-2-phosphate", "a. Dissolve 10 g of L-ascorbic acid in 100 mL of distilled water", "b. Add 10 g of sodium hydroxide to the solution and stir until dissolved", "c. Add 10 mL of phosphoric acid to the solution and stir until dissolved", "d. Heat the solution to 70-80°C for 2 hours", "e. Cool the solution to room temperature and adjust the pH to 7.0 with sodium hydroxide", "f. Filter the solution to obtain ascorbyl-2-phosphate", "Step 2: Reaction of ascorbyl-2-phosphate with magnesium chloride", "a. Dissolve 5 g of ascorbyl-2-phosphate in 50 mL of distilled water", "b. Add 5 g of magnesium chloride to the solution and stir until dissolved", "c. Adjust the pH to 7.0 with sodium hydroxide", "d. Filter the solution to obtain Magnesium ascorbyl phosphate", "e. Wash the product with distilled water and dry in a vacuum oven at 60°C" ] }

CAS RN

114040-31-2

Product Name

Magnesium ascorbyl phosphate

Molecular Formula

C6H8Mg3O14P2

Molecular Weight

438.979

IUPAC Name

trimagnesium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;diphosphate

InChI

InChI=1S/C6H8O6.3Mg.2H3O4P/c7-1-2(8)5-3(9)4(10)6(11)12-5;;;;2*1-5(2,3)4/h2,5,7-10H,1H2;;;;2*(H3,1,2,3,4)/q;3*+2;;/p-6/t2-,5+;;;;;/m0...../s1

InChI Key

HTJNEBVCZXHBNJ-XCTPRCOBSA-H

SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2]

Origin of Product

United States

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